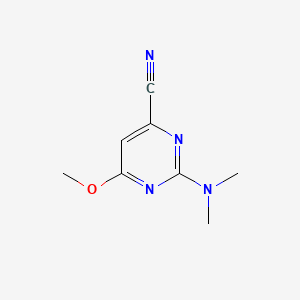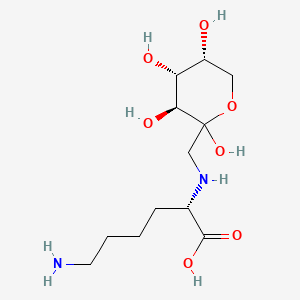
alpha-Fructoselysine Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Fructoselysine Dihydrochloride is a compound formed by the reaction of glucose and lysine, resulting in an Amadori product. This compound is significant in the study of glycation processes and is often used in research related to diabetes and other metabolic disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alpha-Fructoselysine Dihydrochloride is synthesized through the Maillard reaction, where glucose reacts with lysine under controlled conditions. The reaction typically involves heating the mixture of glucose and lysine in an aqueous solution, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale Maillard reactions, often using bioreactors to maintain optimal conditions for the reaction. The process includes steps such as mixing, heating, and purification to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Fructoselysine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of advanced glycation end-products (AGEs).
Reduction: The compound can be reduced to simpler sugar derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include glucosepane, a lysine-arginine cross-link, and other AGEs, which are significant in the study of aging and diabetes .
Aplicaciones Científicas De Investigación
Alpha-Fructoselysine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycation and Maillard reactions.
Biology: Helps in understanding protein glycation and its effects on cellular functions.
Medicine: Utilized in research related to diabetes, as it is a precursor to AGEs, which are biomarkers for the disease.
Industry: Employed in the food industry to study the effects of heat processing on food quality and safety.
Mecanismo De Acción
The mechanism of action of Alpha-Fructoselysine Dihydrochloride involves its breakdown into glucose and lysine by enzymes such as fructoselysine-6-kinase and fructoselysine 6-phosphate deglycase. These enzymes are part of the metabolic pathway in Escherichia coli, which utilizes the compound as a nutrient source .
Comparación Con Compuestos Similares
Similar Compounds
Fructosyl-lysine: Another Amadori product formed by the reaction of glucose and lysine.
Glucosepane: A lysine-arginine cross-link formed from the breakdown of Alpha-Fructoselysine Dihydrochloride.
Furosine: A compound formed from the acid-catalyzed hydrolysis of fructoselysine
Uniqueness
This compound is unique due to its specific formation through the Maillard reaction and its role as a precursor to significant AGEs. Its study provides insights into the glycation process and its implications in metabolic disorders .
Propiedades
Fórmula molecular |
C12H24N2O7 |
|---|---|
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]hexanoic acid |
InChI |
InChI=1S/C12H24N2O7/c13-4-2-1-3-7(11(18)19)14-6-12(20)10(17)9(16)8(15)5-21-12/h7-10,14-17,20H,1-6,13H2,(H,18,19)/t7-,8+,9+,10-,12?/m0/s1 |
Clave InChI |
MJTOFLFMNGKVNS-PPNLDZOPSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@@H](C(O1)(CN[C@@H](CCCCN)C(=O)O)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)(CNC(CCCCN)C(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


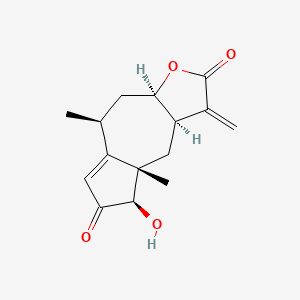
![3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14090921.png)
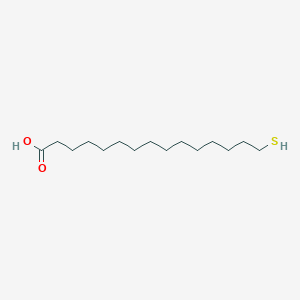
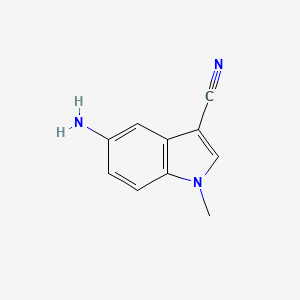
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(3-methoxybenzyl)oxy]phenol](/img/structure/B14090938.png)
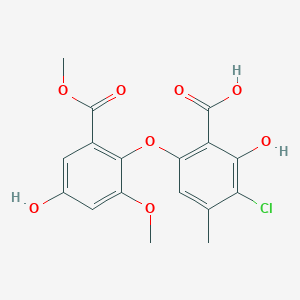
![(3E)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4-dimethoxyphenyl)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B14090960.png)
![1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090963.png)
![N-(3-chlorobenzyl)-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14090968.png)
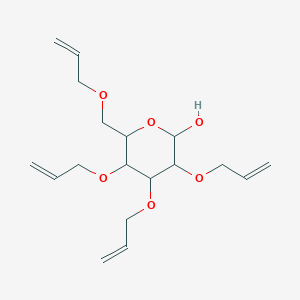
![10,16-bis[4-tert-butyl-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14090976.png)
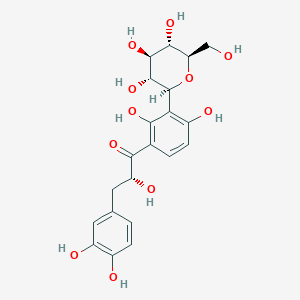
![5-(2,4-dichlorophenyl)-4-[(2,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14090984.png)
